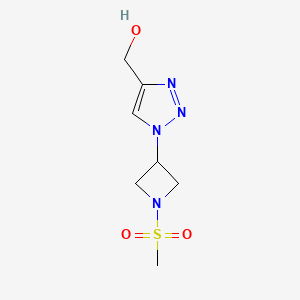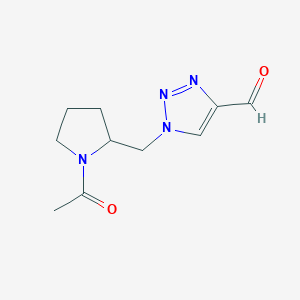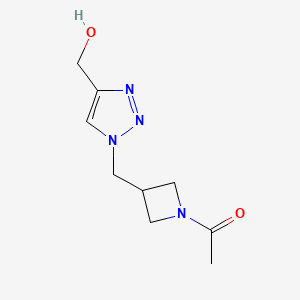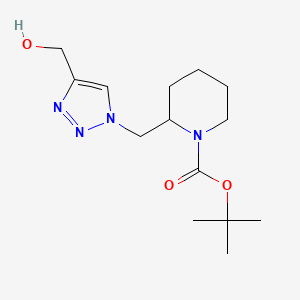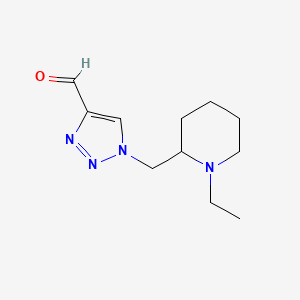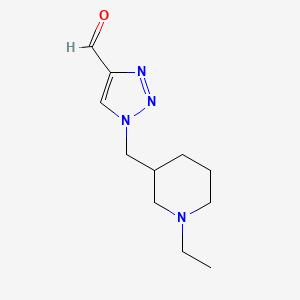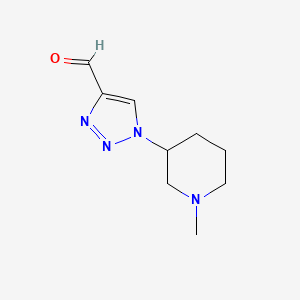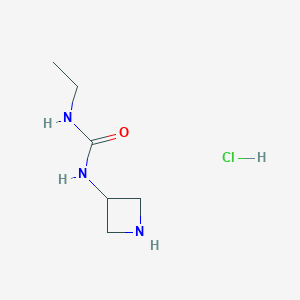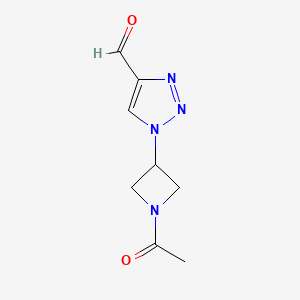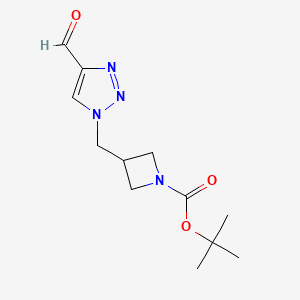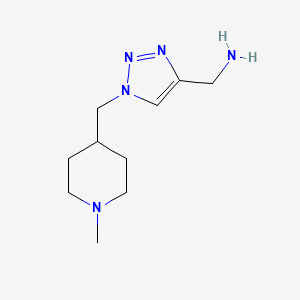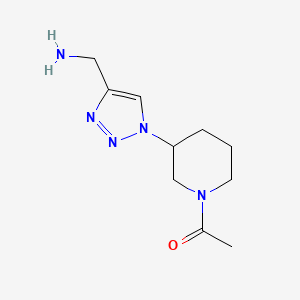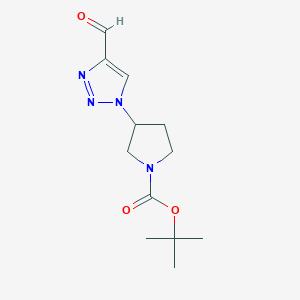
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
描述
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is an organic compound known for its utility in various chemical syntheses and industrial applications. Structurally, it features a pyrrolidine ring substituted with a methoxymethyl group, two methyl groups, and a chlorobutanone moiety. Its unique structure makes it a valuable compound in synthetic organic chemistry and potential medicinal research.
Synthetic Routes and Reaction Conditions:
One common approach to synthesize this compound involves the alkylation of 3,3-dimethyl-4-hydroxypyrrolidine using methoxymethyl chloride, followed by the introduction of a chloro group via chlorination of the butanone chain. This process requires carefully controlled conditions to maintain the integrity of the pyrrolidine ring and ensure the correct placement of substituents.
Industrial Production Methods:
In an industrial setting, the compound can be synthesized in bulk by employing continuous flow chemistry, which allows for efficient scale-up and consistent product quality. Typical reaction conditions involve using organic solvents such as dichloromethane or tetrahydrofuran and controlling temperature to avoid by-products and impurities.
Types of Reactions:
Oxidation: Undergoes oxidation reactions to form the corresponding ketone or aldehyde derivatives.
Reduction: Can be reduced to the corresponding alcohol or amine depending on the reducing agent used.
Substitution: Chlorine atom substitution reactions lead to various derivatives, essential for diversifying the compound’s application range.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are popular choices for reduction.
Substitution: Nucleophilic substitution reactions typically employ reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed:
The primary products from these reactions include ketones, alcohols, and substituted pyrrolidines, which can be further utilized in various chemical syntheses.
科学研究应用
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is used extensively in:
Chemistry: As a versatile intermediate in organic synthesis for constructing complex molecules.
Biology: Investigated for its potential roles in biochemical pathways and interactions with biomolecules.
Medicine: Explored for pharmaceutical research, including the development of new therapeutic agents.
Industry: Employed in the manufacture of fine chemicals and specialty compounds.
Mechanism and Molecular Targets:
The compound’s activity is typically defined by its interactions with molecular targets such as enzymes or receptors. It may act by modifying the active sites or altering the conformations of target molecules, thereby influencing biological processes.
Pathways Involved:
Depending on the specific application, the compound can engage in various biochemical pathways, including enzyme inhibition or activation, signaling cascades, and receptor binding.
Comparison and Uniqueness:
相似化合物的比较
2-Chloro-1-pyrrolidinylbutan-1-one
2-Chloro-1-(4-methylpyrrolidin-1-yl)butan-1-one
2-Chloro-1-(3,3-dimethylpyrrolidin-1-yl)butan-1-one
Hope that gives you a comprehensive insight into 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one!
属性
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-5-10(13)11(15)14-6-9(7-16-4)12(2,3)8-14/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGJZIQPNLLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)(C)C)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


